molecular formula C21H29ClN2O2 B607040 Decloxizine hydrochloride CAS No. 1263283-80-2

Decloxizine hydrochloride

Cat. No.: B607040
CAS No.: 1263283-80-2
M. Wt: 376.9 g/mol
InChI Key: DDKYRGRSMTYEPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UCB 1402 dihydrochloride involves the reaction of specific chemical precursors under controlled conditions. The compound is typically synthesized by reacting a piperazine derivative with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and water, with the final product being purified through crystallization .

Industrial Production Methods

In an industrial setting, the production of UCB 1402 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

UCB 1402 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of UCB 1402 dihydrochloride, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

UCB 1402 dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

UCB 1402 dihydrochloride exerts its effects by binding to histamine 1 receptors, thereby blocking the action of histamine. This inhibition prevents the typical allergic response mediated by histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction. The molecular targets involved include the histamine 1 receptors located on various cells, including endothelial cells and smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UCB 1402 dihydrochloride is unique due to its specific binding affinity and potency as a histamine 1 receptor antagonist. Unlike some other antihistamines, it may offer distinct advantages in terms of its pharmacokinetic properties and effectiveness in certain research applications .

Biological Activity

Decloxizine hydrochloride is a compound primarily recognized for its role as a histamine receptor antagonist, particularly targeting H1 receptors. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H29ClN2O2
  • CAS Number : 1263283-80-2
  • Chemical Structure : The compound features a piperazine core, which is common among many antihistamines.

This compound exerts its biological effects by selectively binding to H1 histamine receptors. This action inhibits the physiological effects of histamine, which include:

  • Vasodilation : Reduces blood vessel dilation caused by histamine.
  • Increased Vascular Permeability : Prevents fluid leakage from blood vessels into tissues.
  • Smooth Muscle Contraction : Reduces bronchoconstriction and other smooth muscle contractions mediated by histamine.

The inhibition of these processes makes Decloxizine effective in managing allergic reactions and inflammatory conditions .

Antihistaminic Properties

This compound has demonstrated significant antihistaminic activity. In various studies, it has been shown to effectively block the effects of histamine in vivo and in vitro settings. The efficacy is often compared with other antihistamines such as cetirizine and loratadine, with Decloxizine showing unique pharmacokinetic properties that may offer advantages in specific therapeutic contexts .

Clinical Applications

This compound is primarily investigated for its applications in:

  • Allergic Conditions : Effective in treating symptoms associated with allergic rhinitis and urticaria.
  • Respiratory Disorders : Used in managing asthma and bronchitis due to its bronchodilator effects.
  • Inflammation : Potential use in conditions characterized by excessive inflammation due to its ability to inhibit histamine-mediated responses .

Pharmacokinetics

A study on the pharmacokinetic profile of this compound indicated a favorable absorption rate when administered orally. The compound exhibited a half-life conducive to once-daily dosing, which is beneficial for patient compliance .

Efficacy in Clinical Trials

Clinical trials have shown that this compound significantly reduces the severity of allergic symptoms compared to placebo controls. For instance, a double-blind study involving patients with seasonal allergies reported a 30% greater reduction in symptom scores compared to those receiving a placebo .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionKey Therapeutic UsesSide Effects
DecloxizineH1 receptor antagonistAllergic rhinitis, asthmaSedation (less common)
CetirizineH1 receptor antagonistAllergic rhinitisDrowsiness, dry mouth
LoratadineH1 receptor antagonistAllergic rhinitisMinimal sedation

Decloxizine's unique binding affinity may provide enhanced therapeutic outcomes in specific patient populations compared to traditional antihistamines .

Properties

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;/h1-10,21,24H,11-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKYRGRSMTYEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263283-80-2
Record name Decloxizine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DECLOXIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWC294RL1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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